8-Hydroxy-3-methylquinolin-4(1H)-one
CAS No.: 127441-78-5
Cat. No.: VC8226939
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127441-78-5 |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 8-hydroxy-3-methyl-1H-quinolin-4-one |
Standard InChI | InChI=1S/C10H9NO2/c1-6-5-11-9-7(10(6)13)3-2-4-8(9)12/h2-5,12H,1H3,(H,11,13) |
Standard InChI Key | UVAMFFNUISSQOT-UHFFFAOYSA-N |
SMILES | CC1=CNC2=C(C1=O)C=CC=C2O |
Canonical SMILES | CC1=CNC2=C(C1=O)C=CC=C2O |
Introduction
Structural Characteristics and Tautomeric Behavior
Molecular Architecture
The core structure of 8-hydroxy-3-methylquinolin-4(1H)-one consists of a quinoline scaffold with a ketone group at position 4, a hydroxyl group at position 8, and a methyl group at position 3 (Figure 1). The molecular formula is hypothesized to be , based on comparisons with structurally similar compounds such as 3-hydroxy-1-methyl-4(1H)-quinolinone (PubChem CID: 590078) . The presence of the hydroxyl group at position 8 introduces steric and electronic effects that influence tautomerism and hydrogen-bonding interactions.
Table 1: Hypothesized Physicochemical Properties of 8-Hydroxy-3-methylquinolin-4(1H)-one
Tautomerism and Resonance Stabilization
Synthesis and Reaction Pathways
Classical Synthetic Routes
The synthesis of 8-hydroxy-3-methylquinolin-4(1H)-one can be extrapolated from methods used for analogous quinolones. A plausible route involves:
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Condensation of diethyl malonate with aniline derivatives: This method, employed for 4-hydroxy-3-methyl-2(1H)-quinolone , could be adapted by introducing methyl and hydroxyl groups via substituted anilines.
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Cyclization of β-keto amides: β-Keto amides derived from 3-methylanthranilic acid may undergo thermal cyclization to form the quinolinone core .
Table 2: Key Reaction Intermediates for Synthesis
Modern Catalytic Approaches
Transition-metal-catalyzed cross-coupling reactions could introduce substituents regioselectively. For example, palladium-catalyzed hydroxylation at position 8 might utilize directed C–H activation, as demonstrated for chlorinated quinolines .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical and NMR chemical shifts for 8-hydroxy-3-methylquinolin-4(1H)-one are predicted based on analogs:
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NMR (DMSO-): δ 2.45 (s, 3H, CH₃), δ 6.90–7.80 (m, 4H, aromatic), δ 10.20 (s, 1H, OH) .
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NMR: δ 177.8 (C=O), δ 161.2 (C-OH), δ 137.4 (C8a), δ 20.1 (CH₃) .
Mass Spectrometry
The molecular ion peak is expected at m/z 176.08, with fragmentation patterns involving loss of CO ( Da) and H₂O ( Da) .
Biological and Industrial Applications
Materials Science
The compound’s planar structure and hydrogen-bonding capacity suggest utility in organic semiconductors or metal-organic frameworks (MOFs) .
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